N-[2-amino-4-(2-hydroxyphenyl)-6-methylpyrimidin-5-yl]acetamide
Description
N-[2-amino-4-(2-hydroxyphenyl)-6-methylpyrimidin-5-yl]acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, hydroxyphenyl, and methyl groups
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[2-amino-4-(2-hydroxyphenyl)-6-methylpyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C13H14N4O2/c1-7-11(16-8(2)18)12(17-13(14)15-7)9-5-3-4-6-10(9)19/h3-6,19H,1-2H3,(H,16,18)(H2,14,15,17) |
InChI Key |
SBNNYGMGINSLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=CC=CC=C2O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-(2-hydroxyphenyl)-6-methylpyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with guanidine to form the pyrimidine ring, followed by acetylation to introduce the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-4-(2-hydroxyphenyl)-6-methylpyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce an amino derivative.
Scientific Research Applications
N-[2-amino-4-(2-hydroxyphenyl)-6-methylpyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-amino-4-(2-hydroxyphenyl)-6-methylpyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenyl and acetamide groups but lacks the pyrimidine ring.
N-(4-hydroxyphenyl)acetamide: Similar structure but with the hydroxy group in a different position.
2-amino-4H-pyran-3-carbonitrile derivatives: Similar core structure with different substituents.
Uniqueness
N-[2-amino-4-(2-hydroxyphenyl)-6-methylpyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
